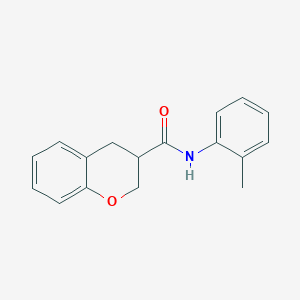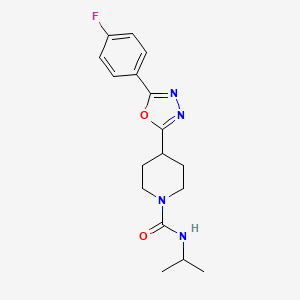
4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a complex organic compound that exhibits unique structural features and potential applications in various fields of science and industry. Known for its fluorinated aromatic ring and an oxadiazole moiety, this compound has garnered interest due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide typically involves a multi-step process:
Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives.
Aromatic substitution: Introduction of the 4-fluorophenyl group is often carried out through nucleophilic aromatic substitution reactions.
Piperidine attachment: The piperidine moiety is incorporated via nucleophilic substitution reactions, typically using isopropylamine and a suitable leaving group on the piperidine ring.
Industrial Production Methods
For industrial-scale production, the synthesis is often optimized for efficiency and yield. Catalytic processes and solvent systems are selected to minimize waste and maximize purity, ensuring that the compound is produced at a large scale with consistent quality.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions primarily at the piperidine ring.
Reduction: The aromatic ring and oxadiazole moiety can participate in reduction reactions under specific conditions.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminium hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are utilized under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
From Oxidation: The oxidation of the piperidine ring can lead to the formation of amide derivatives.
From Reduction: Reduction of the aromatic ring can lead to hydrofluorocarbon derivatives.
From Substitution:
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
The biological applications of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide are significant. It exhibits potential as a pharmacophore, contributing to the design of drugs targeting various diseases due to its ability to interact with biological targets.
Medicine
In medicinal research, this compound is studied for its therapeutic potential, including its possible roles in treating neurological disorders and its anti-inflammatory properties.
Industry
Industrially, the compound is explored for its use in creating high-performance materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The fluorinated aromatic ring enhances its binding affinity, while the oxadiazole and piperidine moieties play crucial roles in its activity.
Molecular Targets and Pathways Involved
Neurological Pathways: Interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
Inflammatory Pathways: Inhibition of key enzymes in inflammatory pathways, reducing the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide: Lacks the fluorine atom, potentially reducing its biological activity.
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide: Substitutes fluorine with chlorine, affecting its reactivity and stability.
Uniqueness
The presence of the 4-fluorophenyl group in 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide distinguishes it from similar compounds, enhancing its biological activity and binding affinity. This unique structural feature makes it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-11(2)19-17(23)22-9-7-13(8-10-22)16-21-20-15(24-16)12-3-5-14(18)6-4-12/h3-6,11,13H,7-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOHUUSUEIGMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
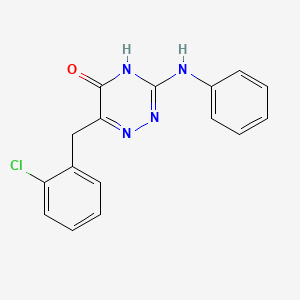
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2934810.png)
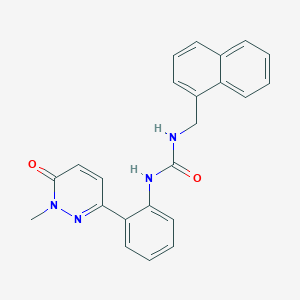
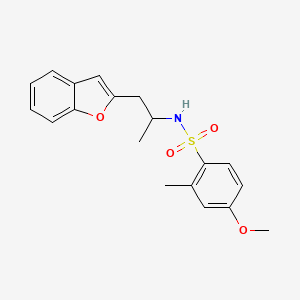
![Ethyl 7-(4-chlorophenyl)-6-cyano-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2934816.png)
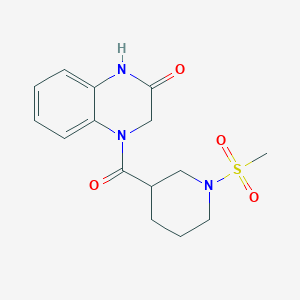
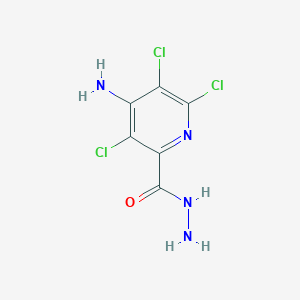
![5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2934823.png)
![4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2934824.png)
![2-[1-(3,4-diethoxybenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2934825.png)
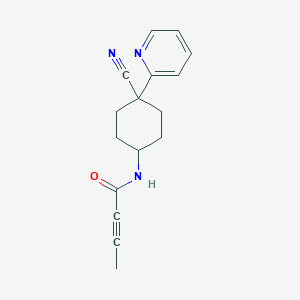
![N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2934828.png)
![2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2934829.png)
